molecular formula C4H9Cl2N B8221700 3-Chloro-3-methylazetidine hydrochloride

3-Chloro-3-methylazetidine hydrochloride

Cat. No. B8221700
M. Wt: 142.02 g/mol
InChI Key: PNCKRNDFRYDDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-3-methylazetidine hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N and its molecular weight is 142.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : 3-Chloro-3-methylazetidine hydrochloride has been utilized in various synthesis processes. For example, 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride was synthesized using a process involving methylation, nucleophilic substitution, and hydrolysis, demonstrating its utility in creating complex chemical structures (Zhang Zhi-bao, 2011).

  • Role in Antitumor Activity : Certain derivatives, such as substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, have shown potential antitumor activities. This highlights the relevance of this compound derivatives in medicinal chemistry research (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2009).

  • Applications in Corrosion Inhibition : Derivatives like 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one have been studied for their effectiveness as corrosion inhibitors, particularly for steel in hydrochloric acid solutions. This showcases its industrial applications (M. Yadav, D. Sharma, & Sumit Kumar, 2015).

Pharmacological Research

  • Neurokinin-1 Receptor Antagonism : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which are closely related to this compound, have been explored as neurokinin-1 receptor antagonists. This could have implications in treatments for conditions like emesis and depression (T. Harrison et al., 2001).

  • Inhibitory Effects on Glycosidase : Polyhydroxylated azetidine iminosugars, synthesized from derivatives of this compound, have shown significant inhibitory effects on glycosidase enzymes, highlighting their potential in biochemical and medicinal research (Pravin P. Lawande et al., 2017).

Chemical and Structural Insights

  • Crystal Chemistry Studies : Extensive crystal chemistry studies of related compounds, such as Ivabradine hydrochloride, provide insights into the structural and physical properties of this compound derivatives. This kind of research is essential for understanding the compound's behavior in various conditions (N. Masciocchi et al., 2013).

properties

IUPAC Name

3-chloro-3-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCKRNDFRYDDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.